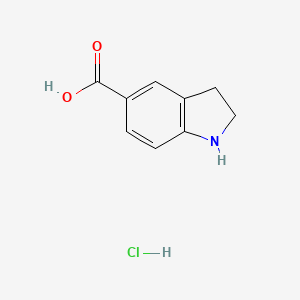

Indoline-5-carboxylic acid hydrochloride

説明

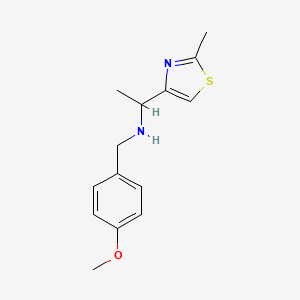

Indoline-5-carboxylic acid is a significant heterocyclic system in natural products and drugs . It is an indole derivative and is considered to have aromatic and weakly basic properties . The indoline structure exists in a large number of natural products, and drugs containing indoline have been formally studied in recent years .

Synthesis Analysis

Indoline-5-carboxylic acid can be prepared by various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gives the corresponding tricyclic indole . Another method involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .Molecular Structure Analysis

The molecular structure of Indoline-5-carboxylic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .Chemical Reactions Analysis

Indoline-5-carboxylic acid can undergo various chemical reactions. For example, an unactivated double bond acts as the radical acceptor; N-allylaniline underwent a cyanoisopropylation/cyclization cascade .Physical And Chemical Properties Analysis

Indoline-5-carboxylic acid has a molecular weight of 163.18 . It is a solid at room temperature .科学的研究の応用

Synthesis of Indole Derivatives

Specific Scientific Field

Chemistry, specifically organic synthesis .

Summary of the Application

Indoline derivatives are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods of Application or Experimental Procedures

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Results or Outcomes

The synthesis resulted in a tricyclic indole with an 84% yield .

Development and Application of Indolines in Pharmaceuticals

Specific Scientific Field

Pharmaceuticals, specifically drug design .

Summary of the Application

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

Methods of Application or Experimental Procedures

The first iron-catalyzed cyanoalkylation reaction using AIBN was achieved .

Results or Outcomes

The development and application of indolines in pharmaceuticals have led to the construction of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .

Multicomponent Reactions

Summary of the Application

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Methods of Application or Experimental Procedures

Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .

Results or Outcomes

The application of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds .

Pharmaceuticals

Summary of the Application

Indolines are beginning to be exploited as the basic backbone of various drugs . They have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

Methods of Application or Experimental Procedures

An iron-catalyzed cyanation reaction using azodii-sobutyronitrile (AIBN) was reported .

Results or Outcomes

This provided a direct access to obtain 2-unsubstituted-3-cyanoalkyl indolines with a tertiary nitrile moiety .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBSYTMVLQRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-5-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)

![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)

![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)

![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)

![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)